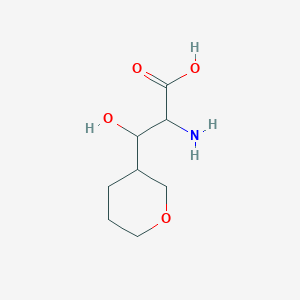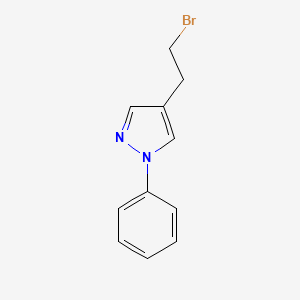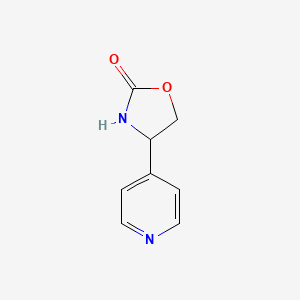
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is an organic compound characterized by its complex structure, which includes methoxymethoxy groups and a methylbutenyl side chain attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups using methoxymethyl (MOM) groups, followed by the introduction of the methylbutenyl side chain through a series of reactions such as alkylation or Heck coupling. The final step usually involves the formation of the benzaldehyde moiety through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions at the methoxymethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzoic acid.
Reduction: 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde involves its interaction with specific molecular targets. The methoxymethoxy groups and the aldehyde moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The methylbutenyl side chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the methylbutenyl side chain, resulting in different chemical properties and reactivity.
3-(3-Methylbut-2-en-1-yl)benzaldehyde: Lacks the methoxymethoxy groups, affecting its solubility and reactivity.
2,4-Bis(methoxymethoxy)benzaldehyde: Lacks the methylbutenyl side chain, impacting its biological activity.
Uniqueness
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is unique due to the combination of methoxymethoxy groups and a methylbutenyl side chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H22O5 |
|---|---|
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
2,4-bis(methoxymethoxy)-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C16H22O5/c1-12(2)5-7-14-15(20-10-18-3)8-6-13(9-17)16(14)21-11-19-4/h5-6,8-9H,7,10-11H2,1-4H3 |
Clave InChI |
NVFHYWPVSFQMCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1OCOC)C=O)OCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}acetamide](/img/structure/B13595210.png)




![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)

![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)

![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)


